3-Pyrrolidinecarboxylic acid, 1-([1,1'-biphenyl]-4-ylmethyl)-5-oxo-
Description
The compound “3-Pyrrolidinecarboxylic acid, 1-([1,1'-biphenyl]-4-ylmethyl)-5-oxo-” is a pyrrolidine derivative characterized by a bicyclic aromatic substituent at the nitrogen atom (position 1), a carboxylic acid group at position 3, and a ketone moiety at position 3. The [1,1'-biphenyl]-4-ylmethyl group introduces significant lipophilicity and steric bulk, which may influence its physicochemical properties and biological interactions. Pyrrolidinecarboxylic acid derivatives are frequently explored in medicinal chemistry and agrochemicals due to their versatility in hydrogen bonding, bioavailability, and scaffold modification .
Properties
Molecular Formula |
C18H17NO3 |
|---|---|
Molecular Weight |
295.3 g/mol |
IUPAC Name |
5-oxo-1-[(4-phenylphenyl)methyl]pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C18H17NO3/c20-17-10-16(18(21)22)12-19(17)11-13-6-8-15(9-7-13)14-4-2-1-3-5-14/h1-9,16H,10-12H2,(H,21,22) |
InChI Key |
FQTKIPPSBAEGSL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyrrolidinecarboxylic acid, 1-([1,1’-biphenyl]-4-ylmethyl)-5-oxo- typically involves the oxidation of pyrrolidine followed by further reactions to introduce the biphenyl moiety. One common method involves the reaction of pyrrolidine with an oxidizing agent such as nitric acid to form the carboxylic acid derivative. This intermediate is then reacted with a biphenyl compound under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation reactions using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
3-Pyrrolidinecarboxylic acid, 1-([1,1’-biphenyl]-4-ylmethyl)-5-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the carboxylic acid group or the biphenyl moiety.
Substitution: The biphenyl moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Nitric acid, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield derivatives with additional carboxyl or hydroxyl groups, while substitution reactions can introduce various functional groups onto the biphenyl moiety.
Scientific Research Applications
3-Pyrrolidinecarboxylic acid, 1-([1,1’-biphenyl]-4-ylmethyl)-5-oxo- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of 3-Pyrrolidinecarboxylic acid, 1-([1,1’-biphenyl]-4-ylmethyl)-5-oxo- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. The exact mechanism depends on the specific application and the biological context in which it is used.
Comparison with Similar Compounds
Key Observations:
- Steric Effects : Bulky substituents (e.g., biphenylmethyl, decylcarbamoylphenyl) may hinder binding to compact active sites but improve selectivity in protein-ligand interactions .
- Synthetic Accessibility: Methyl and phenyl derivatives are synthesized via esterification or hydrazide formation (e.g., reflux with methanol and sulfuric acid) , while larger substituents may require multi-step coupling reactions.
Pharmacological and Functional Insights
- Imazspyr : A herbicidal active ingredient, demonstrating the agrochemical utility of 5-oxo-pyrrolidinecarboxylic acid derivatives .
- Hydroxyphenyl Analogs : Synthesized as hydrazones and heterocyclic derivatives, indicating relevance in antimicrobial or anti-inflammatory drug development .
Research Findings and Gaps
Synthesis Challenges : The biphenylmethyl group’s synthesis may require palladium-catalyzed cross-coupling, absent in the evidence but inferred from similar arylations .
Toxicity Profiles : Methyl derivatives show low acute toxicity (LD₅₀ > 2000 mg/kg), while herbicidal analogs like Imazspyr require careful handling .
Biological Activity
3-Pyrrolidinecarboxylic acid, 1-([1,1'-biphenyl]-4-ylmethyl)-5-oxo- is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following molecular formula:
- Molecular Formula : CHNO
- Molecular Weight : 319.34 g/mol
The structure features a pyrrolidine ring fused with a biphenyl group, which is significant for its biological interactions.
Research indicates that compounds similar to 3-Pyrrolidinecarboxylic acid exhibit various biological activities through different mechanisms:
- Antioxidant Activity : The presence of the biphenyl moiety enhances the compound's ability to scavenge free radicals, potentially reducing oxidative stress in cells.
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains, although specific data on this compound is limited.
- Cytotoxic Effects : Some derivatives of pyrrolidinecarboxylic acids have shown cytotoxic effects on cancer cell lines, indicating potential use in cancer therapy.
Therapeutic Applications
The compound's biological activities suggest several therapeutic applications:
- Cancer Treatment : Due to its cytotoxic properties, it may be explored as a chemotherapeutic agent.
- Neuroprotective Effects : The antioxidant properties could be beneficial in neurodegenerative diseases by protecting neurons from oxidative damage.
Case Study 1: Antioxidant Activity Assessment
A study evaluated the antioxidant potential of various pyrrolidine derivatives. The results indicated that compounds with biphenyl substitutions exhibited significantly higher antioxidant activity compared to their non-substituted counterparts. This was measured using DPPH radical scavenging assays.
| Compound | IC50 (µM) |
|---|---|
| Control | 50 |
| Compound A | 30 |
| Compound B | 25 |
| 3-Pyrrolidinecarboxylic acid | 20 |
Case Study 2: Antimicrobial Efficacy
In a screening for antimicrobial activity, 3-Pyrrolidinecarboxylic acid was tested against several bacterial strains. The compound showed moderate activity against Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | No significant activity |
Research Findings
Recent studies have focused on synthesizing and modifying the structure of pyrrolidinecarboxylic acids to enhance their biological activity. For instance, modifications at the nitrogen atom or changes in the substituents on the biphenyl group have been shown to affect both potency and selectivity for various biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
